Molecular Weight and Pharmacokinetic Compliance Advantage over Carboxamide Analog
The target acetamide (MW 313.38) is 16 amu lighter than its closest direct carboxamide analog, N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide (CAS 2034510-71-7, MW 329.42) . This lower molecular weight is a well-established determinant in medicinal chemistry for improved intestinal permeability, aqueous solubility, and compliance with Lipinski's Rule of Five, making the target compound a more favorable starting point for oral drug development [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 313.38 g/mol |
| Comparator Or Baseline | N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide: 329.42 g/mol |
| Quantified Difference | -16.04 g/mol (-4.9%) |
| Conditions | Calculated from molecular formula. |
Why This Matters
A difference of 16 Da can be critical for meeting lead-likeness criteria and achieving oral bioavailability, directly impacting compound progression in drug discovery programs.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
